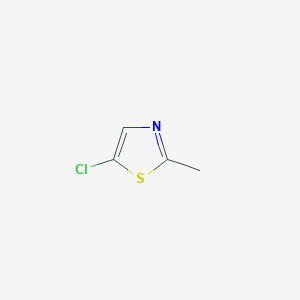
5-Chlorofuran-2-carbonitrile
Vue d'ensemble
Description
5-Chlorofuran-2-carbonitrile is a chemical compound with the molecular formula C5H2ClNO . It has a molecular weight of 127.53 and is typically found in a liquid state .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClNO/c6-5-2-1-4(3-7)8-5/h1-2H . This indicates that the molecule consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a chlorine atom and a carbonitrile group attached .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.53 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
1. Synthesis and Spectroscopic Analysis
5-Chlorofuran-2-carbonitrile and similar compounds have been a subject of interest in chemical synthesis and spectroscopic analysis. For instance, a study by Jukić et al. (2010) examined the synthesis and structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound related to this compound. The research focused on its solid-state structure, spectral features, and optical properties, including absorption and fluorescence spectroscopy (Jukić et al., 2010).
2. Chemical Reactions and Transformations
Compounds related to this compound have been used in the study of various chemical reactions and transformations. Okuda et al. (2012) explored the synthesis of pyridine derivatives and their transformation to related compounds, which is significant for understanding the chemical behavior and potential applications of this compound (Okuda et al., 2012).
3. Photovoltaic Properties
The photovoltaic properties of compounds structurally similar to this compound have been a subject of study. Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
4. Electrophilic Chlorocyclization
The process of electrophilic chlorocyclization involving compounds like this compound was studied by Sniady et al. (2008). This study provided insights into the synthesis of chlorofurans and chlorofuropyrimidine nucleosides, which have implications in various chemical syntheses (Sniady et al., 2008).
5. Corrosion Inhibition
Research by Bedair et al. (2018) on bithiophene carbonitrile derivatives, which are related to this compound, showed their effectiveness in inhibiting corrosion on carbon steel surfaces. This has practical applications in materials science and engineering (Bedair et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-chlorofuran-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO/c6-5-2-1-4(3-7)8-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXMLPGTNIYTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309091 | |
| Record name | 5-Chloro-2-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57240-59-2 | |
| Record name | 5-Chloro-2-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57240-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B3353945.png)
![Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-](/img/structure/B3353951.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine](/img/structure/B3353967.png)
![2-Chloro-6-ethylimidazo[1,2-B]pyridazine](/img/structure/B3353968.png)
![4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-](/img/structure/B3353976.png)


![2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol](/img/structure/B3353993.png)
![Octahydro-1H-pyrrolo[1,2-a]azepine](/img/structure/B3354000.png)





